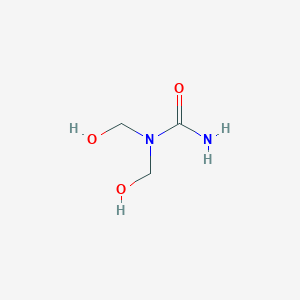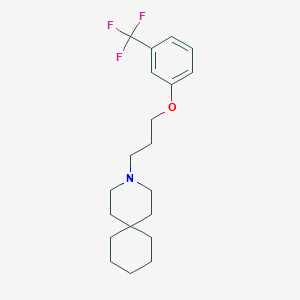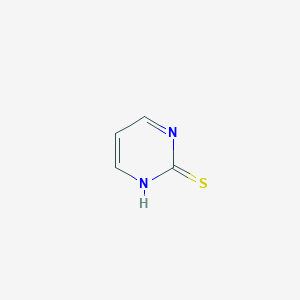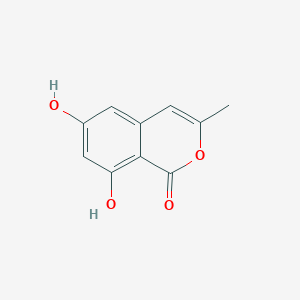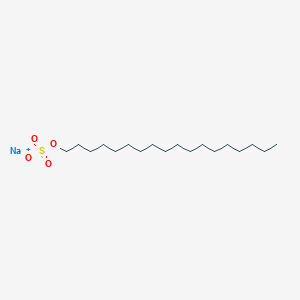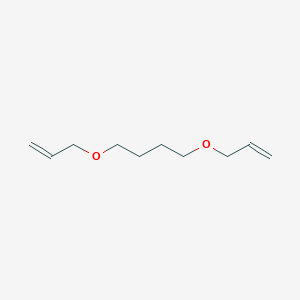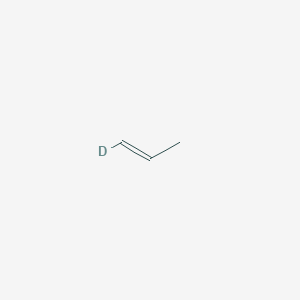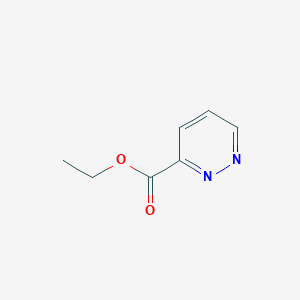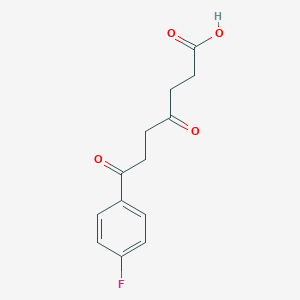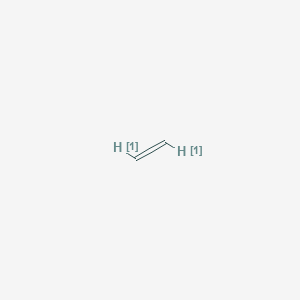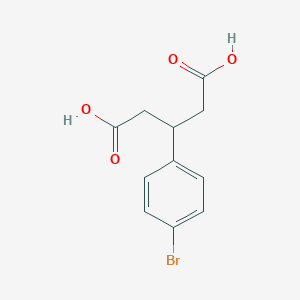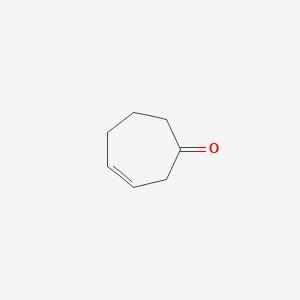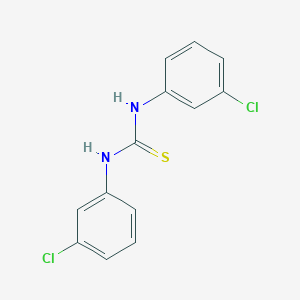
N,N'-Bis(3-chlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(3-chlorophenyl)thiourea, commonly known as BPU, is an organic compound that has been extensively studied due to its potential applications in scientific research. BPU is a thiourea derivative that has been synthesized and used for various purposes, including as a pesticide and as a tool for studying the physiological and biochemical effects of thioureas.
Mécanisme D'action
BPU's mechanism of action involves the inhibition of thyroid peroxidase, which is responsible for the synthesis of thyroid hormones. By inhibiting this enzyme, BPU reduces the production of thyroid hormones, leading to hypothyroidism. This inhibition has been shown to be reversible, with thyroid function returning to normal levels once BPU is removed.
Biochemical and Physiological Effects
BPU has been shown to have a range of biochemical and physiological effects on the body. In animal studies, BPU has been shown to reduce the levels of thyroid hormones in the blood, leading to hypothyroidism. This reduction in thyroid hormones has been associated with a decrease in body weight and an increase in cholesterol levels. BPU has also been shown to affect the reproductive system, with studies showing a decrease in sperm count and motility in male rats.
Avantages Et Limitations Des Expériences En Laboratoire
BPU has several advantages for use in lab experiments. It is a relatively inexpensive compound that can be easily synthesized and purified. BPU's ability to inhibit thyroid peroxidase makes it a useful tool for studying the physiological and biochemical effects of thioureas on the body. However, BPU's effects on the body are not specific to thyroid peroxidase, and it may have other non-specific effects that can complicate experimental results.
Orientations Futures
There are several potential future directions for the study of BPU. One area of interest is the development of more specific inhibitors of thyroid peroxidase that can be used to study the enzyme's role in thyroid hormone synthesis. Another area of interest is the study of BPU's effects on other physiological systems, such as the immune system. Additionally, the use of BPU in the treatment of thyroid disorders, such as hyperthyroidism, warrants further investigation.
Conclusion
In conclusion, BPU is an organic compound that has been extensively studied for its potential applications in scientific research. BPU's ability to inhibit thyroid peroxidase makes it a useful tool for studying the physiological and biochemical effects of thioureas on the body. While BPU has several advantages for use in lab experiments, its non-specific effects on the body may complicate experimental results. Further research is needed to fully understand BPU's potential applications in scientific research and its effects on the body.
Méthodes De Synthèse
BPU can be synthesized through a reaction between 3-chloroaniline and thiourea. The reaction involves the condensation of the two compounds in the presence of a catalyst, such as hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
BPU has been widely used in scientific research due to its ability to inhibit the activity of the enzyme, thyroid peroxidase, which is responsible for the synthesis of thyroid hormones. This inhibition has been shown to affect the thyroid gland's function, leading to hypothyroidism. BPU has also been used as a tool to study the physiological and biochemical effects of thioureas on the body.
Propriétés
Numéro CAS |
1219-84-7 |
|---|---|
Nom du produit |
N,N'-Bis(3-chlorophenyl)thiourea |
Formule moléculaire |
C13H10Cl2N2S |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
1,3-bis(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
Clé InChI |
DDMUCNBBNKTNCX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)NC(=NC2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Autres numéros CAS |
1219-84-7 |
Synonymes |
N,N'-Bis(3-chlorophenyl)thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



